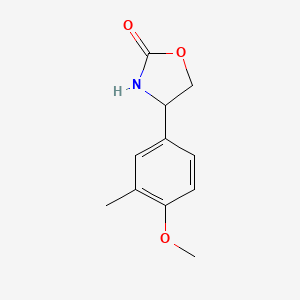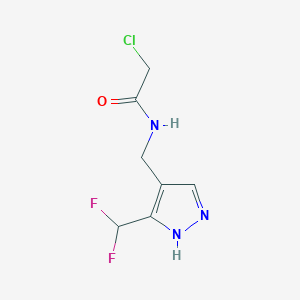
1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an acryloyl group, a triazole ring, and a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction involving an azide and an alkyne.
Attachment of the triazole ring to the phenyl group: This step typically involves a substitution reaction where the triazole ring is introduced to the phenyl group.
Formation of the piperidine ring: This can be synthesized through a series of cyclization reactions.
Introduction of the acryloyl group: This step involves the reaction of the piperidine derivative with acryloyl chloride under basic conditions.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl and triazole moieties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Wissenschaftliche Forschungsanwendungen
1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers
Wirkmechanismus
The mechanism of action of 1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The acryloyl group can undergo Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide can be compared with other similar compounds such as:
1,2,3-Triazoles: These compounds share the triazole ring and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Acryloyl derivatives: These compounds are known for their reactivity and are used in various chemical reactions
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C18H21N5O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-3-16(24)23-9-7-13(8-10-23)18(25)20-15-6-4-5-14(11-15)17-19-12(2)21-22-17/h3-6,11,13H,1,7-10H2,2H3,(H,20,25)(H,19,21,22) |
InChI-Schlüssel |
XDRFRPJMSISOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)



![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)

![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
